molecular formula C7H9BrN2OS B8514752 2-Bromo-n-(1-methylethyl)-1,3-thiazole4-carboxamide

2-Bromo-n-(1-methylethyl)-1,3-thiazole4-carboxamide

Cat. No. B8514752
M. Wt: 249.13 g/mol
InChI Key: QOSBBZCKBGCABJ-UHFFFAOYSA-N
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Patent
US06812226B2

Procedure details

The product was prepared from 2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid (WO 9848799) (0.77 g), carbonyldiimidazole (0.66 g) and isopropylamine (0.24 g) using the method of example 115 step (i). Yield 0.82 g.
Name
2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[N:6](C(C)C)[C:5]([C:10]([OH:12])=O)=[CH:4][S:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]([NH2:28])([CH3:27])[CH3:26]>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:10]([NH:28][CH:25]([CH3:27])[CH3:26])=[O:12])[N:6]=1

Inputs

Step One
Name
2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid
Quantity
0.77 g
Type
reactant
Smiles
BrC1SC=C(N1C(C)C)C(=O)O
Name
Quantity
0.66 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1SC=C(N1)C(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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